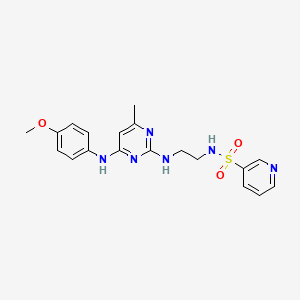

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-14-12-18(24-15-5-7-16(28-2)8-6-15)25-19(23-14)21-10-11-22-29(26,27)17-4-3-9-20-13-17/h3-9,12-13,22H,10-11H2,1-2H3,(H2,21,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTHUSUXYJLNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimalarial activity, with falcipain-2, a cysteine protease of the malaria parasite plasmodium falciparum, being a potential target.

Biochemical Pathways

Based on the potential antimalarial activity, it may interfere with the life cycle of the plasmodium parasite, disrupting processes such as hemoglobin degradation, which is crucial for the parasite’s survival.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target.

This compound represents a potential starting point for future drug discovery programs.

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C27H29N5O4S |

| Molecular Weight | 519.6 g/mol |

| IUPAC Name | 4-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide |

| InChI Key | GASYWFUBAKJPAS-UHFFFAOYSA-N |

This compound exhibits its biological effects primarily through interaction with specific molecular targets. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly in cancer and microbial systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this sulfonamide derivative may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

-

Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

- Antimicrobial Effects : The compound's sulfonamide moiety is known for its antibacterial properties. Tests against common pathogens have shown promising results.

-

Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets.

- Molecular docking simulations indicated strong interactions with target proteins involved in cancer progression, suggesting a potential for therapeutic applications .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal reported on the synthesis and biological evaluation of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cell types .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this sulfonamide derivative. The compound was tested against a panel of bacteria, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide as antimicrobial agents. For instance, derivatives containing similar functional groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Cancer Therapeutics

Compounds with structural similarities to this sulfonamide have been investigated for their anticancer properties. The presence of the pyrimidine ring is significant, as it can interact with various biological targets involved in cancer cell proliferation. Some studies suggest that modifications to the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as inhibitors of certain enzymes critical in metabolic pathways. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-sulfonamide derivatives, which are widely explored for therapeutic applications. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl in 923113-41-1, which may improve passive diffusion across biological membranes .

Solubility and Stability: Fluorinated analogs (e.g., 923113-41-1) exhibit higher aqueous solubility, whereas methoxy-substituted compounds (e.g., target compound, 923216-86-8) show superior metabolic stability .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential nucleophilic substitutions on the pyrimidine ring, similar to methods described for 923113-41-1 and 923216-86-8, but with lower reported yields (e.g., 38% for ’s analog) .

Research Implications and Gaps

- Therapeutic Potential: The structural features align with kinase inhibitors (e.g., EGFR, VEGFR), though direct biological data for the target compound are lacking. Comparative modeling with ’s pyrrolo-pyrimidine derivative could predict activity .

- Optimization Opportunities : Introducing polar groups (e.g., hydroxyl, as in ) may balance solubility and lipophilicity .

- Need for Experimental Validation : Critical parameters like binding affinity, selectivity, and in vivo pharmacokinetics remain unstudied for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.